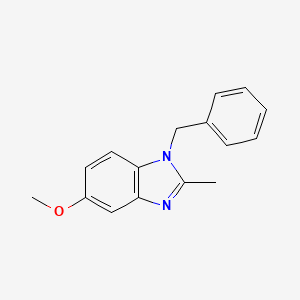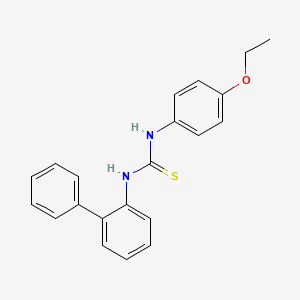
N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea (abbreviated as BPET) is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
The mechanism of action of N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In plant pathogens and pests, this compound has been reported to inhibit the activity of chitin synthase, which is involved in the synthesis of chitin, a major component of the cell wall.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been reported to inhibit angiogenesis, which is the process of formation of new blood vessels that supply nutrients to the tumor. In plants, this compound has been reported to inhibit the growth of fungal hyphae and the development of insect larvae. It has also been shown to induce the expression of defense-related genes in plants.
实验室实验的优点和局限性
N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well-characterized. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is toxic to some cell lines and can cause cell death at high concentrations. It is also relatively insoluble in water, which can limit its application in some experiments.
未来方向
There are several future directions for the research on N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea. In medicine, this compound can be further studied for its potential application in combination therapy with other anti-cancer drugs. In agriculture, this compound can be further studied for its potential application in integrated pest management strategies. In environmental science, this compound can be further studied for its potential application in the remediation of contaminated soils and sediments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a promising chemical compound with potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
合成方法
N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea can be synthesized through the reaction between 4-ethoxyaniline and 2-biphenylisothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified through recrystallization or chromatography techniques. Several modifications of this method have been reported in the literature, including the use of microwave irradiation and ultrasound-assisted techniques.
科学研究应用
N-2-biphenylyl-N'-(4-ethoxyphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been reported to have anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In agriculture, this compound has been studied as a potential fungicide and insecticide. It has been reported to have high efficacy against various plant pathogens and pests. In environmental science, this compound has been studied for its potential application in wastewater treatment. It has been shown to remove heavy metals and organic pollutants from contaminated water.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-2-24-18-14-12-17(13-15-18)22-21(25)23-20-11-7-6-10-19(20)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKYIUINJVIKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)
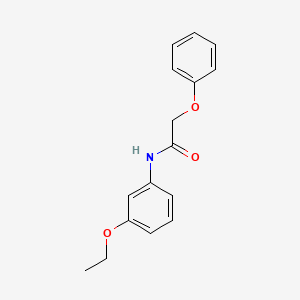
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)
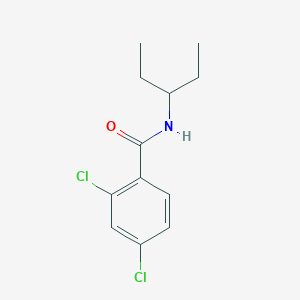
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)
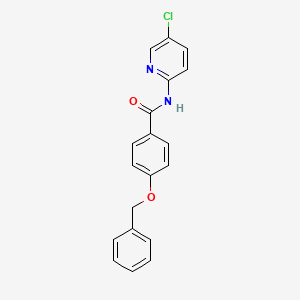
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
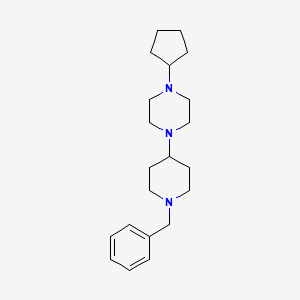

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)


